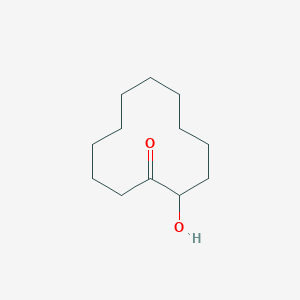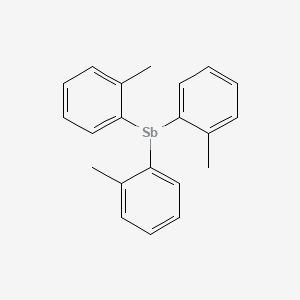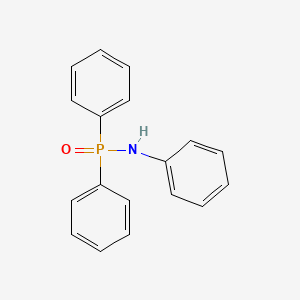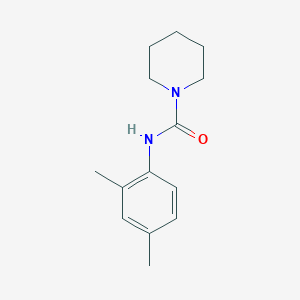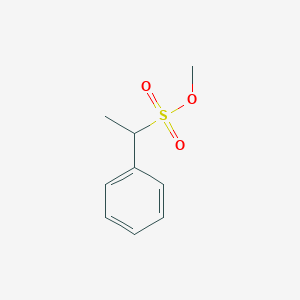![molecular formula C22H18O5 B11955281 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- CAS No. 54198-02-6](/img/structure/B11955281.png)
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trimethoxyphenyl group adds to its chemical diversity and potential reactivity.
Métodos De Preparación
The synthesis of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthol with an appropriate aldehyde under acidic conditions to form the naphthopyran core. The trimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trimethoxybenzene and a suitable acyl chloride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Aplicaciones Científicas De Investigación
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of photochromic materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of dyes and pigments, taking advantage of its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
Comparación Con Compuestos Similares
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- can be compared with other naphthopyran derivatives such as:
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-: This compound has a similar naphthopyran core but differs in the substituents, leading to different chemical properties and reactivity.
1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-: Another derivative with distinct substituents that affect its chemical behavior and applications.
Propiedades
Número CAS |
54198-02-6 |
|---|---|
Fórmula molecular |
C22H18O5 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
3-(3,4,5-trimethoxyphenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-16(23)21-15-7-5-4-6-13(15)8-9-17(21)27-18/h4-12H,1-3H3 |
Clave InChI |
HXRGYQMZSNYIEW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



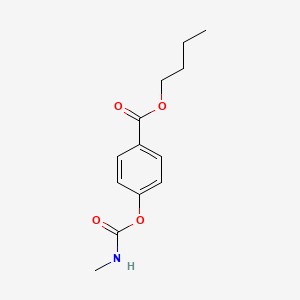
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)


